N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may interact with its targets to inhibit specific biochemical processes, leading to its observed pharmacological effects.
Biochemical Pathways
Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may exert a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives exhibit excellent electron-transport and hole-blocking properties , which could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can bind to a hydrophobic allosteric site when the phenylalanine residue of the DFG loop of the enzyme flips out of its lipophilic pocket . This could potentially provide some insight into how N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(1-phenylethyl)ethanediamide exerts its effects at the molecular level.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique structure that incorporates a thiazolo[3,2-b][1,2,4]triazole moiety alongside an oxalamide functional group. Its molecular formula is C21H17ClN5O2S with a molecular weight of approximately 457.9 g/mol. The presence of these heterocyclic rings contributes significantly to its biological activity.
Target Interactions
This compound interacts with various biological targets. Preliminary studies indicate that it may inhibit pathways related to cell proliferation and inflammation , which are critical in cancer and other diseases .
Pharmacological Activities
Compounds with similar scaffolds have demonstrated a wide range of pharmacological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. In particular, derivatives of the 1,2,4-triazole scaffold are known for their anticancer properties due to their ability to induce apoptosis in tumor cells .
- Antimicrobial Properties : The thiazole and triazole moieties enhance the compound's efficacy against bacterial and fungal infections. Studies have reported significant antimicrobial activity attributed to similar triazole derivatives .
- Enzyme Inhibition : It has been noted that compounds with this structural framework can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
Case Studies
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Cytotoxicity Testing :
- A study assessed the cytotoxic effects of related compounds against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that many synthesized compounds exhibited higher cytotoxicity against melanoma cells compared to others .
- Selectivity Towards Cancer Cells :
Pharmacokinetics
In silico studies have been conducted to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics due to the compound's solubility profile stemming from its polar nature.
Property | Value |
---|---|
Molecular Weight | 457.9 g/mol |
CAS Number | 894038-12-1 |
Solubility | High (due to triazole moiety) |
Bioavailability | Predicted high |
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCKBKAJHYIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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